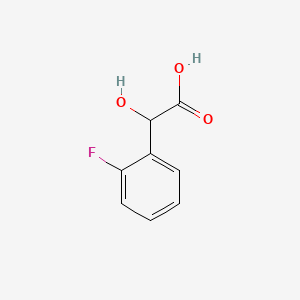

2-氟扁桃酸

描述

2-Fluoromandelic acid (2-FMA) is a synthetic chemical compound with a molecular formula of C8H7FO2. It belongs to the class of compounds known as substituted phenylacetic acids and is an analogue of mandelic acid. 2-FMA is a white crystalline solid with a melting point of around 105°C. It is soluble in water and has a pKa of 1.6. 2-FMA has a variety of applications in scientific research, including synthesis, biochemical and physiological effects, and as a tool in laboratory experiments.

科学研究应用

1. 晶体学和拆分系统

2-氟扁桃酸已在晶体学和拆分系统的背景下进行了研究。Valente 和 Moore (2000) 探索了它与伪麻黄碱的拆分,产生了多种非对映异构相和晶体结构类型。这项研究突出了复杂的离子间相互作用以及在分子识别和晶体工程中的潜在应用 (Valente 和 Moore,2000)。

2. 化学合成和衍生化

Hamman 等人(1987 年)研究了 2-氟扁桃酸的合成和绝对构型,以及它作为手性衍生化剂的用途。他们展示了它在区分对映异构体和通过相应酯的 19F NMR 光谱确定仲醇中的对映异构体过量方面的应用 (Hamman 等人,1987)。

3. 结构分析和热化学性质

Larsen 和 Marthi (1997) 专注于光学活性单氟取代扁桃酸的晶体结构,包括 2-氟扁桃酸。他们的工作提供了对氢键方案、结构差异和熔化焓的见解,为热力学和结构研究提供了有价值的信息 (Larsen 和 Marthi,1997)。

4. 荧光和生物成像应用

Summerer 等人(2006 年)探讨了 2-氟扁桃酸衍生物作为蛋白质研究中荧光氨基酸的潜力。他们成功地将荧光团整合到蛋白质中,展示了在研究蛋白质结构和动力学以及体内和体外生物分子相互作用中的应用 (Summerer 等人,2006)。

安全和危害

When handling 2-Fluoromandelic acid, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

属性

IUPAC Name |

2-(2-fluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSRHIZZWWDONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382479 | |

| Record name | 2-Fluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389-31-1 | |

| Record name | 2-Fluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-DL-mandelic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

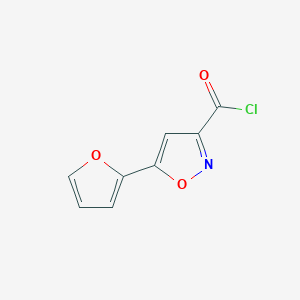

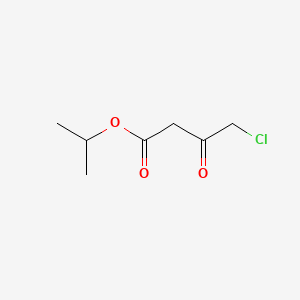

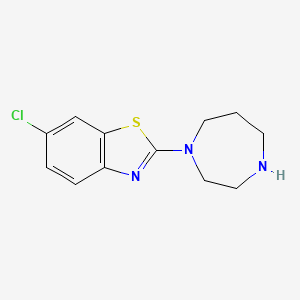

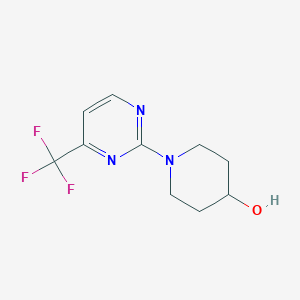

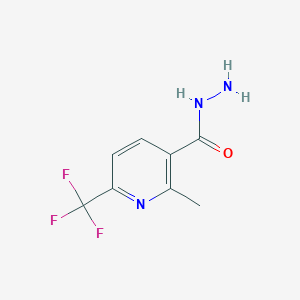

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-fluoromandelic acid interesting in the context of chiral resolution?

A: 2-Fluoromandelic acid, as a chiral molecule, presents a challenge in separating its enantiomers. The research demonstrates that 2-fluoromandelic acid forms diastereomeric salts with (+)-(1S;2S)-pseudoephedrine with a large difference in solubility. Specifically, the diastereomers with 2'-fluoromandelic acid exhibit the largest solubility difference (15-fold) in 95% ethanol []. This significant difference in solubility between the diastereomeric salts allows for easier separation and purification of the desired enantiomer, making it a valuable tool for chiral resolution.

Q2: What are the primary intermolecular interactions responsible for the formation of these diastereomeric salts?

A: The main interactions driving the formation of the diastereomeric salts are hydrogen bonds []. These hydrogen bonds occur between the protonated secondary ammonium ion of the (+)-(1S;2S)-pseudoephedrine and the carboxylate group of the fluoromandelic acid. The research highlights different structural arrangements of these hydrogen bonds depending on the specific diastereomer formed, leading to variations in solubility and other physical properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-[3-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1304812.png)

![Imidazo[1,2-a]pyridin-2-ylmethanol](/img/structure/B1304814.png)

![2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-ol](/img/structure/B1304828.png)